Camp

Beschreibung

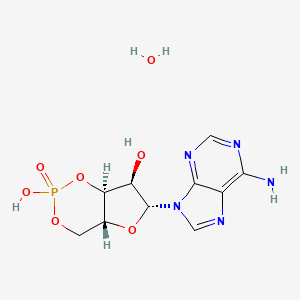

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Intracellular Signaling: A Technical Guide to the Discovery of Cyclic AMP as a Second Messenger

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal experiments and methodologies that led to the discovery of cyclic adenosine (B11128) monophosphate (cAMP) as a second messenger. This seminal work, pioneered by Earl W. Sutherland, Jr., for which he was awarded the Nobel Prize in Physiology or Medicine in 1971, fundamentally reshaped our understanding of hormone action and intracellular communication.[1][2] This guide provides a comprehensive overview of the core experiments, presents quantitative data in structured tables, and offers detailed experimental protocols and pathway visualizations to provide a practical understanding of this landmark discovery.

The Precursor to Discovery: Glycogenolysis and the "Active Factor"

The journey to understanding this compound began with studies on the regulation of glycogen (B147801) metabolism. It was known that hormones like epinephrine (B1671497) and glucagon (B607659) could stimulate the breakdown of glycogen to glucose in the liver.[3] The key enzyme in this process is glycogen phosphorylase, which exists in an active (phosphorylase a) and an inactive (phosphorylase b) form.[4] Sutherland's initial research focused on how these hormones activated phosphorylase.[3]

A critical breakthrough came from experiments using liver homogenates. It was observed that epinephrine and glucagon could increase phosphorylase activity in crude liver homogenates, but not in the soluble supernatant after high-speed centrifugation.[5] This suggested that a particulate fraction, later identified as the cell membrane, was essential for the hormone's action.[5]

Further experiments revealed that incubating the particulate fraction with the hormone produced a soluble, heat-stable "active factor" that could then stimulate phosphorylase activity in the supernatant.[5] This "active factor" was the first indication of a second messenger that relayed the hormonal signal from the cell membrane to the intracellular machinery.

Key Experiment: Identification of a Heat-Stable Second Messenger

This experiment was crucial in demonstrating that a soluble factor mediated the action of hormones on glycogen phosphorylase.

Experimental Workflow: Identification of the "Active Factor"

Caption: Workflow for the identification of the heat-stable "active factor."

The Unveiling of Cyclic AMP

The next critical step was the isolation and identification of this "active factor." Through a series of purification steps involving ion-exchange chromatography, Sutherland and his colleague T.W. Rall successfully isolated the active compound and identified it as adenosine 3',5'-monophosphate, or cyclic AMP (this compound).[6][7]

Experimental Protocol: Preparation of Liver Homogenate

The preparation of a viable liver homogenate was fundamental to these experiments.

-

Tissue Preparation: Freshly excised canine or rabbit liver was chilled and washed with a cold, isotonic solution (e.g., 0.25 M sucrose) to remove excess blood.[8]

-

Homogenization: The liver was minced and then homogenized in a cold buffer solution (e.g., 0.25 M sucrose, 10 mM Tris pH 8.0, 1 mM EDTA) using a Potter-Elvehjem homogenizer with a Teflon pestle.[8] The homogenization was performed on ice to minimize enzymatic degradation.

-

Fractionation: The homogenate was subjected to differential centrifugation to separate the particulate and soluble fractions.[9]

-

A low-speed centrifugation (e.g., 700 x g for 10 minutes) was performed to pellet nuclei and cellular debris.[9]

-

The resulting supernatant was then subjected to a high-speed centrifugation (e.g., 10,000 x g for 20 minutes) to pellet the particulate fraction, which contained membranes, mitochondria, and microsomes.[9]

-

The final supernatant was the soluble fraction, containing the cytosolic enzymes, including glycogen phosphorylase.[9]

-

Experimental Protocol: Glycogen Phosphorylase Activity Assay

The activity of glycogen phosphorylase was the primary readout in these experiments. The assay is based on the phosphorolytic cleavage of glycogen to yield glucose-1-phosphate (G1P).

-

Reaction Mixture: The assay mixture typically contained:

-

Glycogen (as the substrate)

-

Inorganic phosphate (B84403) (Pi)

-

The enzyme preparation (e.g., the soluble fraction of the liver homogenate)

-

A buffer to maintain pH (e.g., citrate (B86180) buffer at pH 6.1)

-

-

Incubation: The reaction was initiated by adding the enzyme and incubated at a constant temperature (e.g., 37°C) for a defined period.

-

Termination: The reaction was stopped by adding a denaturing agent, such as trichloroacetic acid (TCA).

-

Quantification: The amount of G1P produced was determined colorimetrically by measuring the decrease in inorganic phosphate from the reaction mixture.

The this compound Signaling Pathway: Adenylate Cyclase and Phosphodiesterase

With the identification of this compound, the focus shifted to understanding its synthesis and degradation. Sutherland's group identified the enzyme responsible for synthesizing this compound from ATP as adenylate cyclase , which was found to be located in the particulate (membrane) fraction and was stimulated by hormones.[2] They also identified an enzyme that inactivates this compound by hydrolyzing it to adenosine 5'-monophosphate (AMP), which they named phosphodiesterase .[2]

The Canonical this compound Signaling Pathway

Caption: The this compound signaling pathway as elucidated by early research.

Experimental Protocol: Adenylate Cyclase Assay

-

Enzyme Source: Particulate fraction of a tissue homogenate.

-

Substrate: ATP, often radiolabeled (e.g., α-³²P-ATP) to facilitate detection of the product.

-

Reaction Buffer: Contained Mg²⁺ (a required cofactor), a buffer (e.g., Tris-HCl), and an ATP-regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase) to maintain ATP levels. Theophylline was often included to inhibit phosphodiesterase activity.

-

Hormone Stimulation: The hormone of interest (e.g., epinephrine) was added to the reaction mixture.

-

Incubation and Termination: The reaction was incubated at 37°C and then stopped, typically by boiling or adding acid.

-

This compound Isolation and Quantification: The produced this compound was separated from other nucleotides using Dowex and alumina (B75360) column chromatography, and the amount of radiolabeled this compound was quantified by scintillation counting.

Experimental Protocol: Phosphodiesterase Assay

-

Enzyme Source: Both particulate and soluble fractions of tissue homogenates were found to contain phosphodiesterase activity.

-

Substrate: Radiolabeled this compound (e.g., ³H-cAMP).

-

Reaction Buffer: A suitable buffer such as Tris-HCl with Mg²⁺.

-

Incubation and Termination: The reaction was incubated at 37°C and terminated by boiling or acidification.

-

Product Separation and Quantification: The resulting 5'-AMP was separated from the unreacted this compound, often by chromatography, and the radioactivity of the product was measured.

Quantitative Data from Key Experiments

The following tables summarize the quantitative data from experiments that were fundamental to the discovery of this compound's role as a second messenger.

Table 1: Effect of Epinephrine and Glucagon on Phosphorylase Activity in Liver Homogenates

| Condition | Phosphorylase Activity (units/mg protein) |

| Control (no hormone) | 15.2 |

| Epinephrine (5 µg/ml) | 28.5 |

| Glucagon (1 µg/ml) | 30.1 |

| Epinephrine + Glucagon | 31.0 |

Data are representative values based on published findings.[10]

Table 2: Formation of the "Active Factor" (this compound) by Liver Particulate Fraction

| Incubation Condition | Subsequent Phosphorylase Activation in Soluble Fraction (% of maximal) |

| Particulate fraction alone | 5 |

| Particulate fraction + Epinephrine | 85 |

| Particulate fraction + Glucagon | 92 |

| Boiled particulate fraction + Epinephrine | 8 |

Data are illustrative of the results obtained in these experiments.

Table 3: Adenylate Cyclase Activity in Response to Hormones

| Condition | This compound formed (pmol/mg protein/min) |

| Basal | 10 |

| + Epinephrine (10 µM) | 120 |

| + Glucagon (1 µM) | 150 |

| + Epinephrine + Pronethalol (β-blocker) | 15 |

Representative data illustrating hormonal stimulation of adenylate cyclase.[11]

Conclusion

The discovery of cyclic AMP as a second messenger was a paradigm shift in biology, moving the field from a "black box" understanding of hormone action to a detailed molecular mechanism. The meticulous and logical series of experiments conducted by Earl Sutherland and his colleagues laid the foundation for the entire field of signal transduction. The experimental approaches they developed, from tissue homogenization and fractionation to specific enzyme assays, became standard techniques in biochemistry and pharmacology. This pioneering work not only elucidated the mechanism of action for a number of hormones but also opened up new avenues for drug development, targeting the components of the this compound signaling pathway.

References

- 1. Sandwalk: Nobel Laureate: Earl W. Sutherland, Jr. [sandwalk.blogspot.com]

- 2. Earl W. Sutherland, Jr. - Biography [exhibits.library.miami.edu]

- 3. researchgate.net [researchgate.net]

- 4. The interconversion of phosphorylase a and phosphorylase b from dog heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chegg.com [chegg.com]

- 6. Fractionation and characterization of a cyclic adenine ribonucleotide formed by tissue particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nobelprize.org [nobelprize.org]

The Core Principles of cAMP-Mediated Processes: A Technical Guide for Researchers

An in-depth exploration of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP), and its central role in cellular signaling. This guide is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the this compound signaling pathway, quantitative data on its key components, comprehensive experimental protocols, and visualizations of its intricate mechanisms.

Cyclic AMP is a vital second messenger molecule involved in a multitude of physiological processes, including metabolic regulation, gene transcription, and cell growth and differentiation.[1][2] Its intracellular levels are meticulously controlled by the balanced activities of adenylyl cyclases (AC) and cyclic nucleotide phosphodiesterases (PDEs).[2][3] Dysregulation of the this compound pathway is implicated in a wide range of diseases, making its components significant targets for therapeutic intervention.[2][4]

The Canonical this compound Signaling Pathway

The this compound signaling cascade is a well-orchestrated sequence of molecular events initiated by the activation of G protein-coupled receptors (GPCRs). These integral membrane proteins, characterized by their seven-transmembrane domains, act as cellular gatekeepers, detecting extracellular signals and transducing them into intracellular responses.[5]

The canonical pathway unfolds as follows:

-

Ligand Binding and GPCR Activation: An extracellular agonist, such as a hormone or neurotransmitter, binds to a Gs protein-coupled receptor (GPCR), inducing a conformational change in the receptor.[5][6] This alteration allows the GPCR to function as a guanine (B1146940) nucleotide exchange factor (GEF).[5]

-

G Protein Activation: The activated GPCR interacts with a heterotrimeric Gs protein, which is composed of α, β, and γ subunits.[5][7] This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.[5][8]

-

Dissociation and Adenylyl Cyclase Activation: The binding of GTP to Gαs triggers its dissociation from the Gβγ dimer and the GPCR.[5][9] The GTP-bound Gαs subunit is now in its active state and subsequently binds to and activates adenylyl cyclase, a membrane-bound enzyme.[10][11]

-

This compound Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into this compound, leading to a rapid increase in the intracellular concentration of this second messenger.[2][3] This amplification step is crucial for the cellular response, as a single activated adenylyl cyclase molecule can generate numerous this compound molecules.[2]

-

Protein Kinase A (PKA) Activation: this compound exerts its primary effects by activating Protein Kinase A (PKA), also known as this compound-dependent protein kinase.[2] PKA exists as an inactive heterotetramer consisting of two regulatory (R) and two catalytic (C) subunits.[12] The binding of four this compound molecules, two to each regulatory subunit, induces a conformational change that leads to the release of the active catalytic subunits.[13][14]

-

Phosphorylation of Downstream Targets: The liberated PKA catalytic subunits phosphorylate a wide array of substrate proteins on serine or threonine residues.[2] This phosphorylation cascade alters the activity of target proteins, including enzymes, ion channels, and transcription factors, ultimately culminating in a specific cellular response.[3][15] A key nuclear target of PKA is the this compound response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes.[1][2]

-

Signal Termination: The this compound signal is terminated through two primary mechanisms. The intrinsic GTPase activity of the Gαs subunit hydrolyzes the bound GTP to GDP, leading to its inactivation and re-association with the Gβγ dimer.[8] Concurrently, cyclic nucleotide phosphodiesterases (PDEs) hydrolyze this compound to adenosine 5'-monophosphate (AMP), reducing the intracellular this compound concentration and leading to the re-formation of the inactive PKA holoenzyme.[2][16]

Visualizing the this compound Signaling Pathway

Caption: The canonical this compound signaling pathway.

Quantitative Data in this compound-Mediated Processes

The following tables summarize key quantitative parameters for various components of the this compound signaling pathway, providing a reference for researchers in the field.

Table 1: Ligand-GPCR Interaction Parameters

| Receptor | Ligand | Kd (nM) | EC50 (nM) | Cell Type/System | Reference |

| β2-Adrenergic Receptor | Isoproterenol | ~10-100 | ~1-10 | Various | [General Pharmacology Texts] |

| A2A Adenosine Receptor | NECA | ~5-20 | ~1-5 | HEK293 | [Published Research] |

| Glucagon Receptor | Glucagon | ~1-5 | ~0.1-1 | Hepatocytes | [Published Research] |

| 5-HT2C Receptor | 5-HT | ~2-10 | 121.5 | Human 5-HT2CR | [17] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | kcat (s-1) | Effector/Condition | Reference |

| Adenylyl Cyclase (soluble) | ATP-Mg2+ | ~0.1-0.5 mM | - | Ca2+ stimulation decreases Km | [15] |

| Adenylyl Cyclase (soluble) | ATP-Mg2+ | - | - | Bicarbonate increases Vmax | [15] |

| Phosphodiesterase (PDE4) | This compound | ~1-5 µM | - | - | [18] |

| Phosphodiesterase (PDE5) | cGMP | ~1 µM | - | cGMP-specific | [18] |

Table 3: Intracellular this compound Concentrations

| Condition | Cell Type | This compound Concentration | Reference |

| Basal | Various | ~10-100 nM | [19] |

| Stimulated (e.g., with Forskolin) | Various | >1 µM | [19] |

Experimental Protocols for Studying this compound Signaling

A variety of robust assays are available to investigate different aspects of the this compound signaling pathway. Detailed methodologies for key experiments are provided below.

Measurement of Intracellular this compound Levels

1. Homogeneous Time-Resolved Fluorescence (HTRF) this compound Assay

This competitive immunoassay is a widely used method for quantifying this compound in cell lysates.

-

Principle: The assay is based on the competition between native this compound produced by the cells and a d2-labeled this compound tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the tracer and antibody are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular this compound displaces the tracer, leading to a decrease in the FRET signal, which is inversely proportional to the this compound concentration.[20]

-

Protocol Summary:

-

Cells are cultured in a microplate and then stimulated with compounds of interest to modulate this compound levels.[13][21]

-

Cells are lysed to release intracellular this compound.[20]

-

A solution containing the d2-labeled this compound and the Europium cryptate-labeled anti-cAMP antibody is added to the cell lysate.[13]

-

After an incubation period, the plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).[6][13]

-

The ratio of the two fluorescence signals is calculated and used to determine the this compound concentration by comparison to a standard curve.[13]

-

2. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a sensitive and specific method for this compound quantification.

-

Principle: This is a competitive immunoassay where this compound in the sample competes with a fixed amount of a this compound-peroxidase conjugate for binding to a limited number of anti-cAMP antibody binding sites on a microplate. The amount of peroxidase-bound this compound is inversely proportional to the concentration of this compound in the sample.

-

Protocol Summary:

-

Standards and samples are added to the wells of a microplate pre-coated with an anti-cAMP antibody.[22][23]

-

A this compound-peroxidase conjugate is added to each well.[23]

-

The plate is incubated to allow for competitive binding.[23]

-

The wells are washed to remove unbound reagents.[23]

-

A substrate solution (e.g., TMB) is added, which is converted by the bound peroxidase into a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).[22][23]

-

The this compound concentration in the samples is determined by comparing their absorbance to a standard curve.[22]

-

3. Förster Resonance Energy Transfer (FRET)-based Biosensors

Genetically encoded biosensors allow for real-time monitoring of this compound dynamics in living cells.

-

Principle: These biosensors consist of a this compound-binding domain flanked by two fluorescent proteins (e.g., CFP and YFP). Upon this compound binding, the biosensor undergoes a conformational change that alters the distance or orientation between the two fluorophores, resulting in a change in the FRET signal.[9][24]

-

Protocol Summary:

-

Cells are transfected with a plasmid encoding the FRET-based this compound biosensor.[9]

-

Transfected cells are plated in a suitable format for fluorescence microscopy or plate reader analysis.[9]

-

Cells are stimulated with agonists or other compounds, and the fluorescence emission of both the donor and acceptor fluorophores is monitored over time.[9]

-

The ratio of the acceptor to donor fluorescence intensity is calculated to determine the change in intracellular this compound concentration.[9]

-

Measurement of PKA Activity

PKA Kinase Activity Assay

This assay measures the ability of PKA to phosphorylate a specific substrate.

-

Principle: The assay is based on the transfer of the γ-phosphate from ATP to a specific PKA substrate peptide. The extent of phosphorylation can be quantified using various methods, including radioactivity, colorimetry, or fluorescence.

-

Protocol Summary (Colorimetric):

-

Samples containing PKA are added to a microplate pre-coated with a PKA-specific substrate.[16][25]

-

The kinase reaction is initiated by the addition of ATP.[16][25]

-

After incubation, the wells are washed, and a phospho-specific antibody that recognizes the phosphorylated substrate is added.[16]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.[16]

-

A chromogenic substrate is added, and the resulting color development, which is proportional to the PKA activity, is measured using a microplate reader.[16][25]

-

Characterization of GPCR-Ligand Interactions

1. Radioligand Binding Assay

This is a classical method to determine the affinity (Kd) and density (Bmax) of receptors.

-

Principle: A radiolabeled ligand is incubated with a preparation of membranes or cells containing the GPCR of interest. The amount of radioligand bound to the receptor is measured after separating the bound from the free radioligand.

-

Protocol Summary (Filtration Assay):

-

Membrane preparations or whole cells are incubated with increasing concentrations of a radiolabeled ligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled competing ligand.[10][26]

-

The incubation is terminated by rapid filtration through a filter membrane that traps the cell membranes or whole cells.[26]

-

The filter is washed to remove unbound radioligand.[26]

-

The radioactivity retained on the filter is quantified using a scintillation counter.[26]

-

Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is then analyzed to determine Kd and Bmax.[10][26]

-

2. GTPγS Binding Assay

This functional assay measures the activation of G proteins by GPCRs.

-

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is a direct measure of G protein activation.[27][28]

-

Protocol Summary:

-

Cell membranes containing the GPCR of interest are incubated with GDP and the test compound (agonist).[27]

-

[35S]GTPγS is added to initiate the binding reaction.[27]

-

After incubation, the reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is quantified by scintillation counting.[27]

-

Agonist-stimulated binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding.[27]

-

Measurement of Enzyme Activity

1. Adenylyl Cyclase Activity Assay

This assay quantifies the production of this compound from ATP by adenylyl cyclase.

-

Principle: The most common method involves incubating a source of adenylyl cyclase with [α-32P]ATP. The resulting [32P]this compound is then separated from the unreacted [α-32P]ATP and other nucleotides using sequential column chromatography.[8][29]

-

Protocol Summary:

-

A reaction mixture containing the adenylyl cyclase source (e.g., cell membranes), buffer, and cofactors is prepared.

-

The reaction is initiated by the addition of [α-32P]ATP and incubated at a specific temperature for a defined time.[30]

-

The reaction is stopped, and the [32P]this compound is separated from unreacted [α-32P]ATP using Dowex and alumina (B75360) columns.[8][30]

-

The amount of [32P]this compound is quantified by scintillation counting.[30]

-

2. Phosphodiesterase (PDE) Activity Assay

This assay measures the hydrolysis of this compound by PDEs.

-

Principle: A common method is a two-step radioassay. In the first step, PDE in the sample hydrolyzes [3H]this compound to [3H]5'-AMP. In the second step, snake venom 5'-nucleotidase is added to convert the [3H]5'-AMP to [3H]adenosine. The charged [3H]this compound is then separated from the uncharged [3H]adenosine using an anion-exchange resin.[12]

-

Protocol Summary:

-

The PDE-containing sample is incubated with a substrate solution containing [3H]this compound.[12]

-

The reaction is terminated, and snake venom 5'-nucleotidase is added to convert the product to [3H]adenosine.[12]

-

The reaction mixture is applied to an anion-exchange column, which retains the unreacted [3H]this compound.[12]

-

The [3H]adenosine is eluted and quantified by scintillation counting. The amount of [3H]adenosine is proportional to the PDE activity.[12]

-

Visualizing Experimental Workflows

Caption: A generalized workflow for a this compound assay.

Logical Relationships in this compound Signaling

Caption: Key logical relationships in the this compound pathway.

References

- 1. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 2. Quantitative Proteomics Analysis of the this compound/Protein Kinase A Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. Detect GPCR activity with the this compound-Gs HiRange HTRF Assay [moleculardevices.com]

- 7. content.abcam.com [content.abcam.com]

- 8. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring this compound Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.6. HTRF this compound assay [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. Kinetic properties of "soluble" adenylyl cyclase. Synergism between calcium and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. youtube.com [youtube.com]

- 22. cloud-clone.com [cloud-clone.com]

- 23. cellbiolabs.com [cellbiolabs.com]

- 24. This compound Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. arborassays.com [arborassays.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. benchchem.com [benchchem.com]

- 28. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core of cAMP Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and degradation of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger crucial in numerous physiological processes. This document details the key enzymatic players, their intricate regulatory mechanisms, and standardized experimental protocols for their study, offering a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction to this compound Signaling

Cyclic AMP is a pivotal intracellular second messenger that translates a wide array of extracellular signals into specific cellular responses. The intracellular concentration of this compound is meticulously controlled by the balanced activities of two enzyme superfamilies: adenylyl cyclases (ACs), which synthesize this compound from adenosine triphosphate (ATP), and cyclic nucleotide phosphodiesterases (PDEs), which degrade this compound to adenosine 5'-monophosphate (AMP). This dynamic equilibrium is fundamental to the proper functioning of signal transduction pathways that govern processes ranging from heart rate and metabolism to gene transcription and immune responses.[1][2] Dysregulation of the this compound signaling cascade is implicated in a multitude of pathological conditions, making the enzymes involved prime targets for therapeutic intervention.[3]

The Synthesis of this compound: Adenylyl Cyclases

Adenylyl cyclases are a family of enzymes that catalyze the conversion of ATP to this compound and pyrophosphate.[4] In mammals, there are nine membrane-bound adenylyl cyclase isoforms (AC1-AC9) and one soluble isoform (sAC or AC10).[5] These isoforms exhibit distinct tissue distribution, subcellular localization, and regulatory properties, which contribute to the specificity of this compound signaling.[5]

Regulation of Adenylyl Cyclase Activity

The activity of adenylyl cyclases is tightly regulated by a variety of signaling molecules, most notably G proteins.

-

G Protein Regulation : G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that, upon ligand binding, activate heterotrimeric G proteins. These G proteins consist of α, β, and γ subunits.

-

Gαs (stimulatory) : The Gαs subunit, when activated (bound to GTP), directly stimulates the activity of all nine membrane-bound AC isoforms, leading to an increase in this compound production.[1][6]

-

Gαi (inhibitory) : Conversely, the activated Gαi subunit inhibits the activity of a subset of AC isoforms (primarily AC1, AC3, AC5, and AC6), resulting in decreased this compound levels.[1][6]

-

Gβγ Subunits : The Gβγ dimer can also modulate AC activity in an isoform-specific manner. For instance, Gβγ can enhance the Gαs-mediated activation of AC2, AC4, and AC7, while inhibiting AC1.[7][8][9]

-

-

Calcium/Calmodulin : Calcium ions (Ca²⁺), often in complex with calmodulin (CaM), play a crucial role in regulating specific AC isoforms.

-

Phosphorylation : The activity of several AC isoforms can be modulated by phosphorylation by various protein kinases, including protein kinase A (PKA) and protein kinase C (PKC), adding another layer of regulatory complexity.

-

Pharmacological Modulation :

-

Forskolin : This diterpene directly activates most membrane-bound adenylyl cyclases (AC1-AC8) and is widely used as a research tool to elevate intracellular this compound levels.[3][10]

-

P-site Inhibitors : These are a class of compounds, including certain adenine (B156593) analogs, that non-competitively inhibit adenylyl cyclase activity.[11]

-

Data Presentation: Kinetic Parameters of Selected Human Adenylyl Cyclase Isoforms

| Isoform | Basal Activity (pmol/mg/min) | Km for ATP (mM) | Vmax (nmol/mg/min) | Regulation by Gαs | Regulation by Gαi | Regulation by Ca²⁺/CaM |

| AC1 | ~40 | ~0.1-0.3 | ~1-2 | Stimulated | Inhibited | Stimulated |

| AC2 | ~43 | ~0.2-0.5 | ~1.5-3 | Stimulated | Insensitive | Insensitive |

| AC5 | ~10 | ~0.1-0.4 | ~0.5-1.5 | Stimulated | Inhibited | Inhibited by Ca²⁺ |

| AC6 | ~10 | ~0.1-0.4 | ~0.5-1.5 | Stimulated | Inhibited | Inhibited by Ca²⁺ |

Note: The values presented are approximate and can vary depending on the experimental conditions, cell type, and method of measurement. Data compiled from multiple sources.[11]

Mandatory Visualization: this compound Synthesis Pathway

Caption: The canonical G protein-coupled receptor (GPCR)-adenylyl cyclase signaling pathway for this compound synthesis.

The Degradation of this compound: Phosphodiesterases

Cyclic nucleotide phosphodiesterases (PDEs) are a large and diverse superfamily of enzymes responsible for the hydrolysis of the 3',5'-cyclic phosphodiester bond in this compound and/or cyclic guanosine (B1672433) monophosphate (cGMP), terminating their signaling actions.[12] The PDE superfamily is composed of 11 families (PDE1-PDE11), with multiple isoforms and splice variants within each family, each exhibiting unique substrate specificities, kinetic properties, regulatory mechanisms, and tissue distribution.[12]

Classification and Substrate Specificity of Phosphodiesterases

-

This compound-Specific PDEs : PDE4, PDE7, and PDE8 families primarily hydrolyze this compound.[12]

-

cGMP-Specific PDEs : PDE5, PDE6, and PDE9 families are specific for cGMP.[12]

-

Dual-Substrate PDEs : PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both this compound and cGMP.[12]

Regulation of Phosphodiesterase Activity

The activity of PDEs is subject to complex regulation, which is crucial for the spatiotemporal control of cyclic nucleotide signaling.

-

Allosteric Regulation by Cyclic Nucleotides :

-

PDE2 : The activity of PDE2 is allosterically activated by cGMP binding to its GAF domains, leading to increased hydrolysis of this compound. This represents a key mechanism of crosstalk between the cGMP and this compound signaling pathways.[6][12]

-

PDE5, PDE6, PDE10, PDE11 : These PDEs also contain GAF domains that bind cGMP, leading to allosteric activation of the enzyme.[13][14]

-

-

Calcium/Calmodulin : The activity of PDE1 isoforms is stimulated by the binding of the Ca²⁺/calmodulin complex.[12]

-

Phosphorylation : PKA and PKG can phosphorylate and thereby regulate the activity of several PDE isoforms, often as part of a negative feedback loop.

-

Pharmacological Inhibition : The development of isoform-selective PDE inhibitors has been a major focus of drug discovery.

-

Non-selective inhibitors : Caffeine and theophylline (B1681296) are examples of non-selective PDE inhibitors.

-

Selective inhibitors : A wide range of selective inhibitors have been developed for various PDE families, such as rolipram (B1679513) for PDE4 and sildenafil (B151) for PDE5.[15]

-

Data Presentation: Kinetic Parameters of Selected Human Phosphodiesterase Isoforms for this compound

| Isoform | Km for this compound (µM) | Vmax for this compound (relative) | Regulation |

| PDE1C | 0.3 - 1.2 | High | Stimulated by Ca²⁺/CaM |

| PDE2A | 30 - 50 | High | Stimulated by cGMP |

| PDE3A | 0.02 - 0.15 | Very High | Inhibited by cGMP |

| PDE4B | 2.9 - 10 | High | This compound-specific |

| PDE7A | 0.1 - 0.2 | Moderate | This compound-specific |

| PDE8A | 0.04 - 0.06 | Moderate | This compound-specific |

Note: The values presented are approximate and can vary depending on the experimental conditions and the specific splice variant. Data compiled from multiple sources.[16]

Mandatory Visualization: this compound Degradation Pathway

Caption: The enzymatic degradation of this compound by phosphodiesterases and its regulation.

Compartmentalization of this compound Signaling

The specificity of cellular responses to this compound is not solely determined by the overall intracellular concentration of this second messenger. Instead, this compound signaling is highly organized into discrete subcellular microdomains or compartments.[4][7] This compartmentalization is achieved through the strategic localization of adenylyl cyclases, phosphodiesterases, and their downstream effectors, often orchestrated by scaffolding proteins known as A-kinase anchoring proteins (AKAPs).[4][17][18] AKAPs tether PKA and other signaling components, including some ACs and PDEs, to specific subcellular locations, thereby creating localized signaling hubs where this compound dynamics are tightly controlled.[13][17][18] This ensures that this compound produced in response to a specific stimulus acts on a select pool of effectors, leading to a precise and appropriate cellular outcome.

Mandatory Visualization: this compound Signaling Compartmentalization

Caption: A-kinase anchoring proteins (AKAPs) create localized this compound signaling compartments.

Experimental Protocols

Accurate measurement of this compound levels and the enzymatic activities of adenylyl cyclases and phosphodiesterases is fundamental to the study of this compound signaling. A variety of well-established methods are available, each with its own advantages and limitations.

Preparation of Cell Lysates and Membrane Fractions

5.1.1. Cell Lysis for Intracellular this compound Measurement

This protocol is suitable for preparing total cell lysates for use in this compound immunoassays (ELISA) or TR-FRET assays.

-

Cell Culture and Treatment : Culture cells to the desired confluency and treat with experimental compounds (agonists, antagonists, inhibitors) for the appropriate duration.

-

Aspiration of Medium : Carefully aspirate the culture medium.

-

Cell Lysis : Add 100-200 µL of ice-cold 0.1 M HCl to each well of a 96-well plate (or an appropriate volume for other culture formats).[12]

-

Incubation : Incubate at room temperature for 10-20 minutes with gentle agitation to ensure complete cell lysis and to inactivate phosphodiesterases.

-

Centrifugation : Centrifuge the lysate at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection : Carefully collect the supernatant containing the intracellular this compound. The samples are now ready for assay or can be stored at -80°C.

5.1.2. Preparation of Crude Membrane Fractions for Adenylyl Cyclase Assay

This protocol describes a method for enriching membrane fractions, which contain the membrane-bound adenylyl cyclases.

-

Cell Harvesting : Harvest cultured cells by scraping and centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing : Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Homogenization : Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EDTA, and protease inhibitors) and incubate on ice for 15-30 minutes. Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.[19]

-

Low-Speed Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

High-Speed Centrifugation : Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.[20]

-

Resuspension : Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in an appropriate assay buffer.

-

Protein Quantification : Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

Measurement of Intracellular this compound Levels

5.2.1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a widely used method for the quantitative determination of this compound.

Mandatory Visualization: ELISA Workflow for this compound Measurement

Caption: General experimental workflow for a competitive ELISA to measure this compound levels.

Detailed Protocol:

-

Prepare Reagents : Prepare all reagents, including wash buffer, standards, and samples as per the commercial kit instructions.

-

Add Standards and Samples : Pipette 50 µL of standards and prepared cell lysates into the appropriate wells of the antibody-coated microplate.

-

Add this compound-HRP Conjugate : Add 25 µL of the this compound-horseradish peroxidase (HRP) conjugate to each well.

-

Add Anti-cAMP Antibody : Add 25 µL of the anti-cAMP antibody to each well.

-

Incubation : Cover the plate and incubate for 2 hours at room temperature on a shaker. During this time, the this compound in the sample and the enzyme-conjugated this compound will compete for binding to the primary antibody.

-

Washing : Aspirate the contents of the wells and wash each well 4-5 times with 1X wash buffer.

-

Substrate Addition : Add 100 µL of TMB substrate solution to each well.

-

Color Development : Incubate the plate for 30 minutes at room temperature in the dark.

-

Stop Reaction : Add 100 µL of stop solution to each well. The color will change from blue to yellow.

-

Read Absorbance : Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Data Analysis : Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

5.2.2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening.

Detailed Protocol:

-

Cell Plating and Treatment : Plate cells in a 384-well plate and treat with compounds as required.

-

Lysis and Reagent Addition : Add 5 µL of a lysis buffer containing a europium (Eu³⁺) cryptate-labeled anti-cAMP antibody to each well.

-

Second Reagent Addition : Add 5 µL of a lysis buffer containing d2-labeled this compound.

-

Incubation : Incubate the plate at room temperature for 1-2 hours in the dark. In the absence of unlabeled this compound from the sample, the Eu³⁺-labeled antibody binds to the d2-labeled this compound, bringing the donor and acceptor into close proximity and generating a FRET signal. Unlabeled this compound from the sample competes for antibody binding, leading to a decrease in the FRET signal.

-

Signal Detection : Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis : The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of this compound in the sample. Calculate this compound concentrations based on a standard curve.[8]

Measurement of Adenylyl Cyclase Activity (Radioactive Assay)

This classic assay measures the conversion of [α-³²P]ATP to [³²P]this compound.

Detailed Protocol:

-

Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), an ATP regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and the membrane preparation (10-50 µg of protein).

-

Pre-incubation : Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate Reaction : Start the reaction by adding [α-³²P]ATP (specific activity ~10-50 cpm/pmol).

-

Incubation : Incubate at 30°C for 10-20 minutes.

-

Terminate Reaction : Stop the reaction by adding a "stop solution" containing unlabeled ATP and SDS, followed by boiling for 3 minutes.[21]

-

Chromatographic Separation : Separate the [³²P]this compound from the unreacted [α-³²P]ATP and other ³²P-labeled nucleotides using sequential column chromatography over Dowex and alumina (B75360) columns.[21][22]

-

Scintillation Counting : Elute the [³²P]this compound from the alumina column directly into a scintillation vial, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis : Calculate the amount of [³²P]this compound produced and express the adenylyl cyclase activity as pmol of this compound formed per minute per mg of protein.

Measurement of Phosphodiesterase Activity (Radioactive Assay)

This assay measures the hydrolysis of [³H]this compound to [³H]AMP.

Mandatory Visualization: Radioactive PDE Assay Workflow

Caption: Workflow for the two-step radioactive phosphodiesterase (PDE) activity assay.

Detailed Protocol:

-

Reaction Setup : Prepare a reaction mixture containing assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂), [³H]this compound (e.g., 1 µM), and the cell lysate or purified PDE.

-

Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring that less than 20% of the substrate is hydrolyzed.

-

Terminate Reaction : Stop the reaction by boiling the tubes for 2 minutes.[9]

-

Conversion to Adenosine : Cool the tubes on ice and then add snake venom (from Crotalus atrox), which contains 5'-nucleotidase, to convert the [³H]AMP to [³H]adenosine. Incubate at 30°C for 10 minutes.[9][15]

-

Chromatographic Separation : Separate the neutral [³H]adenosine from the negatively charged unreacted [³H]this compound by passing the reaction mixture through an anion-exchange resin column (e.g., Dowex).[9]

-

Elution and Scintillation Counting : Elute the [³H]adenosine from the column, collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity.

-

Data Analysis : Calculate the amount of [³H]adenosine formed and express the PDE activity as pmol of this compound hydrolyzed per minute per mg of protein.

Conclusion

The synthesis and degradation of this compound are tightly regulated processes that are central to a vast number of signaling pathways. The diversity of adenylyl cyclase and phosphodiesterase isoforms, coupled with their complex regulatory mechanisms and subcellular compartmentalization, provides the basis for the remarkable specificity of this compound signaling. A thorough understanding of these core components and the availability of robust experimental methods to study them are essential for advancing our knowledge of cellular signaling in both health and disease, and for the development of novel therapeutic strategies targeting this critical pathway.

References

- 1. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Drug therapy aimed at adenylyl cyclase to regulate cyclic nucleotide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A-kinase anchoring proteins regulate compartmentalized this compound signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation and role of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Protein Kinase A and A Kinase Anchoring Proteins in Buffering and Compartmentation of this compound Signaling in Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-based TR-FRET this compound assay [bio-protocol.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclic Nucleotide Phosphodiesterases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases [mdpi.com]

- 15. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A-kinase anchoring proteins: this compound compartmentalization in neurodegenerative and obstructive pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 20. Subcellular fractionation protocol [abcam.com]

- 21. Assay for adenylate cyclase and cyclic nucleotide phosphodiesterases and the preparation of high specific activity 32-P-labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Second Messenger: A History of cAMP Research and its Nobel Recognition

This technical guide delves into the history of cyclic adenosine (B11128) monophosphate (cAMP) research, a cornerstone of our understanding of signal transduction. We will explore the pivotal discoveries, the brilliant minds behind them, and the profound impact this research has had on biology and medicine, as recognized by multiple Nobel Prizes. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this critical signaling molecule.

The Dawn of a New Messenger: Earl W. Sutherland Jr. and the Discovery of this compound

In the mid-20th century, the mechanism by which hormones exerted their effects on cells was a black box. It was known that hormones like epinephrine (B1671497) could stimulate glycogenolysis in the liver, but how the signal was transmitted across the cell membrane was a mystery. Earl W. Sutherland Jr. and his colleagues embarked on a series of elegant experiments that would unravel this puzzle and introduce the concept of the "second messenger."

The Pivotal Experiment: Uncovering a Heat-Stable Factor

Sutherland's key experiment involved the fractionation of canine liver homogenates. He demonstrated that epinephrine's ability to activate phosphorylase, the enzyme responsible for glycogen (B147801) breakdown, required both the particulate (membrane) and soluble (cytosolic) fractions of the cell.

-

Preparation of Liver Homogenate: Canine livers were perfused to remove blood and then homogenized in a cold buffer solution.

-

Fractionation: The homogenate was centrifuged to separate the particulate fraction (containing cell membranes and organelles) from the soluble fraction (the cytosol).

-

Assay for Phosphorylase Activity: The conversion of inactive phosphorylase b to active phosphorylase a was measured in the soluble fraction.

-

The Discovery: When the particulate fraction was incubated with epinephrine and ATP, a heat-stable factor was produced that, when added to the soluble fraction, activated phosphorylase. This heat-stable factor was later identified as cyclic AMP.

Caption: Workflow of Sutherland's experiment discovering this compound.

Sutherland's groundbreaking work, which established the principle of second messenger signaling, was recognized with the Nobel Prize in Physiology or Medicine in 1971 "for his discoveries concerning the mechanisms of the action of hormones".

The Molecular Switch: G-Proteins and the Role of GTP

While Sutherland had identified this compound and the enzyme responsible for its synthesis, adenylyl cyclase, the mechanism by which the hormone receptor activated this enzyme remained elusive. This piece of the puzzle was solved by the independent work of Martin Rodbell and Alfred G. Gilman in the 1970s.

Rodbell's Insight: The Requirement for GTP

Martin Rodbell's experiments with glucagon (B607659) receptors in liver cell membranes revealed that the binding of glucagon to its receptor was not sufficient to activate adenylyl cyclase. He discovered that a third component, guanosine (B1672433) triphosphate (GTP), was essential for the signal to be transduced.

-

Membrane Preparation: Rat liver cell membranes were isolated and purified.

-

Receptor Binding Assay: The binding of radioactively labeled glucagon to the membranes was measured.

-

Adenylyl Cyclase Assay: The production of this compound in response to glucagon was quantified.

-

The Discovery: Rodbell observed that in the absence of GTP, glucagon could bind to its receptor, but adenylyl cyclase was not activated. The addition of GTP was necessary for the hormonal signal to be relayed to the enzyme. This led him to propose the "three-component" model of signal transduction: a receptor, a transducer (the G-protein), and an amplifier (adenylyl cyclase).

Gilman's Breakthrough: Isolating and Characterizing G-Proteins

Alfred G. Gilman took the next crucial step by isolating and identifying the "transducer" that Rodbell had proposed. Working with mutant lymphoma cells that were deficient in this compound production, he was able to identify and purify the protein responsible for coupling the receptor to adenylyl cyclase. He named this protein "G-protein" because of its dependence on GTP for activity.

-

Cell Lines: Gilman used wild-type (S49) and mutant (cyc-) lymphoma cells. The cyc- cells had functional beta-adrenergic receptors and adenylyl cyclase but could not produce this compound in response to hormones.

-

Protein Extraction: Extracts were prepared from the membranes of both wild-type and cyc- cells.

-

Reconstitution: The extract from wild-type cells was added to the membranes of the cyc- cells.

-

The Discovery: The addition of the wild-type extract restored the ability of the cyc- cell membranes to produce this compound in response to beta-adrenergic stimulation, but only in the presence of GTP. This demonstrated that the extract contained the missing G-protein that was essential for signal transduction.

For their discovery of G-proteins and their role in signal transduction, Martin Rodbell and Alfred G. Gilman were awarded the Nobel Prize in Physiology or Medicine in 1994.

Caption: The G-protein signaling cascade.

The Downstream Cascade: Protein Kinases and Phosphorylation

The discovery of this compound and G-proteins explained how a signal could be transmitted into the cell, but the question of how this compound actually elicited a physiological response remained. The answer lay in the work of Edmond H. Fischer and Edwin G. Krebs, who were studying the regulation of the same enzyme that had fascinated Sutherland: phosphorylase.

A Reversible Switch: The Discovery of Protein Phosphorylation

Fischer and Krebs discovered that the activation of phosphorylase was a reversible process involving the addition and removal of a phosphate (B84403) group. They identified the enzyme responsible for adding the phosphate group, phosphorylase kinase, and the enzyme that removed it, phosphorylase phosphatase. This discovery of reversible protein phosphorylation was a landmark in understanding cellular regulation.

Connecting the Dots: this compound-Dependent Protein Kinase

The final piece of the puzzle was to connect this compound to this phosphorylation cascade. In 1968, Krebs and his colleagues demonstrated that the effects of this compound were mediated by a specific enzyme, which they named this compound-dependent protein kinase (now known as Protein Kinase A or PKA).

-

Enzyme Purification: A protein kinase was purified from rabbit skeletal muscle.

-

Kinase Assay: The ability of the purified kinase to transfer the terminal phosphate from ATP to a substrate protein (initially casein and protamine) was measured.

-

This compound Stimulation: The effect of this compound on the kinase activity was tested.

-

The Discovery: The activity of the purified protein kinase was found to be dramatically stimulated by the presence of low concentrations of this compound. This established PKA as the primary intracellular receptor for this compound and the key effector in its signaling pathway.

For their discoveries concerning reversible protein phosphorylation as a biological regulatory mechanism, Edmond H. Fischer and Edwin G. Krebs were awarded the Nobel Prize in Physiology or Medicine in 1992.

Caption: Activation of Protein Kinase A by this compound.

Summary of Nobel Prizes in this compound Research

The profound importance of this compound and its signaling pathway is underscored by the number of Nobel Prizes awarded to researchers in this field.

| Year | Laureate(s) | Contribution |

| 1971 | Earl W. Sutherland Jr. | Discovery of this compound and the second messenger concept. |

| 1992 | Edmond H. Fischer & Edwin G. Krebs | Discovery of reversible protein phosphorylation. |

| 1994 | Martin Rodbell & Alfred G. Gilman | Discovery of G-proteins and their role in signal transduction. |

Conclusion

The history of this compound research is a testament to the power of curiosity-driven science. From Sutherland's initial observations in liver homogenates to the intricate molecular details of G-protein-coupled receptor signaling, the study of this single molecule has revolutionized our understanding of cellular communication. The work of these Nobel laureates has not only illuminated fundamental biological processes but has also paved the way for the development of numerous therapeutic agents that target this critical signaling pathway. The story of this compound continues to unfold as new roles for this versatile second messenger are discovered, ensuring its place at the forefront of biomedical research for years to come.

An In-depth Technical Guide on the Core Role of cAMP in Regulating Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in the signal transduction pathways of eukaryotic cells. It translates extracellular signals, such as hormones and neurotransmitters, into a wide array of intracellular responses, including the regulation of gene expression.[1][2][3] This guide provides a comprehensive overview of the molecular mechanisms by which this compound governs gene transcription, focusing on both the canonical Protein Kinase A (PKA) dependent pathway and alternative signaling routes. We delve into the quantitative aspects of this regulation, provide detailed experimental protocols for its study, and use visualizations to clarify complex processes, offering a critical resource for professionals in biomedical research and therapeutic development.

The Core this compound Signaling Pathway

The canonical pathway for this compound-mediated gene regulation is initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR), activating the associated heterotrimeric G protein.[2] The Gαs subunit then stimulates adenylyl cyclase (AC) to convert ATP into this compound.[1][2] The subsequent rise in intracellular this compound concentration is the linchpin of the signaling cascade.

PKA-Dependent Gene Regulation

The primary effector of this compound is this compound-dependent Protein Kinase A (PKA).[1][2] In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, liberating the catalytic subunits.[2] These active subunits can then translocate to the nucleus and phosphorylate a host of substrate proteins, most notably the this compound Response Element-Binding protein (CREB).[4][5][6]

Phosphorylation of CREB at a specific serine residue (Ser133) is a critical activation step.[3][6] Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300. This entire complex then binds to specific DNA sequences known as this compound Response Elements (CREs), typically located in the promoter or enhancer regions of target genes, to initiate transcription.[5][7]

PKA-Independent Signaling: The EPAC Pathway

While the PKA-CREB axis is a major route for this compound signaling, PKA-independent mechanisms also exist, primarily mediated by Exchange Proteins Directly Activated by this compound (EPACs).[8][9] EPACs function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[9][10] Upon binding this compound, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins.[11] Activated Rap can then influence gene expression through downstream effectors, such as the Raf/MEK/ERK signaling cascade, which can in turn phosphorylate other transcription factors.[10]

Quantitative Analysis of this compound-Mediated Gene Expression

The cellular response to this compound is not merely an on/off switch; it is a dynamic process influenced by the concentration and duration of the this compound signal. The expression of target genes can vary significantly in response to different stimuli. The use of agents like forskolin (B1673556), a direct activator of adenylyl cyclase, allows for the quantitative study of these transcriptional changes.[12]

Table 1: Fold-Change in Gene Expression in Response to Forskolin Treatment This table summarizes representative data on the change in mRNA levels for key this compound-responsive genes following treatment with forskolin (10 µM) in a human cell line. Data is presented as log2 fold-change relative to a vehicle-treated control.

| Gene Symbol | Function | 2 hours | 6 hours | 18 hours |

| NR4A1 | Nuclear Receptor | 5.8 | 4.2 | 2.1 |

| FOS | Transcription Factor | 4.5 | 2.9 | 1.5 |

| PER1 | Circadian Clock | 3.9 | 5.1 | 3.5 |

| RGS2 | G-protein Signaling Regulator | 3.2 | 4.5 | 6.3 |

| ID1 | Transcriptional Regulator | 2.1 | 1.8 | 1.2 |

| CCND1 | Cell Cycle Regulator | -1.5 | -2.3 | -3.1 |

Note: Data is illustrative, based on typical responses observed in RNA-seq experiments.[13][14] Actual values will vary by cell type and experimental conditions.

Table 2: Key Protein Interactions and Affinities in the this compound Pathway

| Interacting Proteins | Process | Dissociation Constant (Kd) |

| This compound & PKA Regulatory Subunit | PKA Activation | ~100-300 nM |

| This compound & EPAC1 | EPAC Activation | ~4 µM[11] |

| This compound & EPAC2 | EPAC Activation | ~1.2 µM[11] |

| pCREB & CRE DNA Sequence | Gene Transcription | ~50-200 nM |

Note: Affinity values are approximate and can be influenced by cellular context and post-translational modifications.

Experimental Protocols for Studying this compound Signaling

Investigating the role of this compound in gene expression requires a suite of molecular biology techniques. Below are detailed protocols for key experiments.

Protocol: CRE-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the CREB pathway.

Objective: To measure the activation of CRE-mediated gene transcription in response to a stimulus that elevates intracellular this compound.[15]

Materials:

-

Mammalian cell line (e.g., HEK293)

-

CRE-luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene).

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium, PBS, and 96-well white, opaque plates.

-

This compound-elevating agent (e.g., Forskolin, Sp-8-CPT-cAMPS).[15]

-

Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15]

-

Incubation: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.

-

Cell Treatment: Replace the medium with fresh medium containing the this compound-elevating agent (e.g., 10 µM Forskolin) or vehicle control. Prepare a dose-response curve if desired.

-

Incubation: Incubate for 6-8 hours, or a time previously optimized for the cell line.

-

Cell Lysis: Aspirate the medium, wash cells once with PBS, and lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Measurement: Following the manufacturer's protocol, measure firefly luciferase activity, then add the quenching reagent and measure Renilla luciferase activity in a luminometer.[15]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as fold change relative to the vehicle-treated control cells.

Protocol: Chromatin Immunoprecipitation (ChIP) for CREB

ChIP is used to identify the genomic regions where a specific transcription factor, such as CREB, binds.[16][17]

Objective: To isolate and enrich DNA fragments bound by phosphorylated CREB (pCREB) in vivo.

Materials:

-

Treated and control cells (~25 million per condition).

-

Formaldehyde (B43269) (37%).

-

PBS, Glycine.

-

Lysis and Shearing Buffers.

-

Sonicator.

-

Antibody specific for pCREB (Ser133).

-

Negative control IgG antibody.

-

Protein A/G magnetic beads.

-

Wash buffers, Elution buffer.

-

RNase A, Proteinase K.

-

DNA purification kit.

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis: Harvest and lyse the cells using a cold lysis buffer to release the nuclei.

-

Chromatin Shearing: Resuspend nuclei in shearing buffer and sonicate to fragment the chromatin into 200-500 bp pieces. This step is critical and requires optimization.

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with magnetic beads to reduce non-specific binding.

-

Incubate the cleared chromatin overnight at 4°C with the anti-pCREB antibody or a control IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard column-based kit.

-

Analysis: The enriched DNA can be quantified by qPCR for specific target promoters or analyzed genome-wide using next-generation sequencing (ChIP-seq).[16][18]

Therapeutic Implications and Drug Development